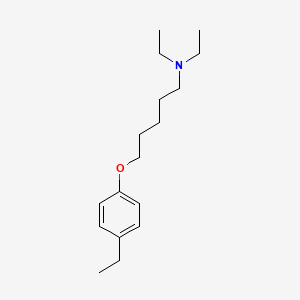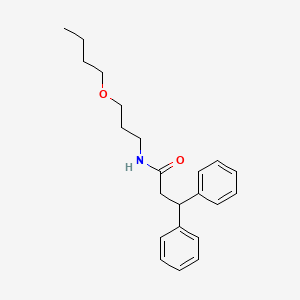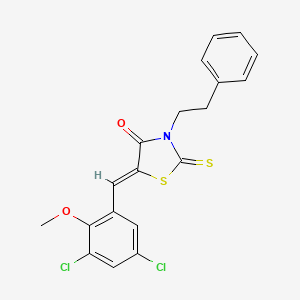
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine, also known as DPPE, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). DPPE has been studied extensively for its potential use in treating depression and anxiety disorders.
Aplicaciones Científicas De Investigación
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has been extensively studied for its potential use in treating depression and anxiety disorders. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a critical role in regulating mood, anxiety, and stress. Several studies have demonstrated that N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine is effective in reducing symptoms of depression and anxiety in animal models.
Mecanismo De Acción
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine selectively inhibits the reuptake of serotonin by binding to the serotonin transporter protein. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission. The increased serotonin neurotransmission is thought to be responsible for the antidepressant and anxiolytic effects of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Biochemical and Physiological Effects:
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has been shown to have several biochemical and physiological effects. It increases the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission. This leads to an increase in the activity of certain brain regions that are involved in regulating mood, anxiety, and stress. N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine also increases the expression of certain genes that are involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal storage conditions. However, N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine has some limitations. It can be expensive to synthesize, and it may not be readily available in some research settings. Additionally, the mechanism of action of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. One area of research is to further elucidate the mechanism of action of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. This will help to better understand how N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine works and may lead to the development of more effective antidepressants and anxiolytics. Another area of research is to explore the potential use of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Métodos De Síntesis
The synthesis of N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine involves the reaction of 4-ethylphenol with diethylamine in the presence of a catalyst such as acetic anhydride. The resulting product is then treated with pentanoyl chloride to obtain N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine. This method is relatively simple and efficient, making it a popular choice for synthesizing N,N-diethyl-5-(4-ethylphenoxy)-1-pentanamine.
Propiedades
IUPAC Name |
N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-16-10-12-17(13-11-16)19-15-9-7-8-14-18(5-2)6-3/h10-13H,4-9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIFQSVHUHIGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)
![1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5207662.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207683.png)


![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)
![4-[4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5207704.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5207707.png)